molecular formula C12H14ClNO2 B1467798 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide CAS No. 1782761-07-2

2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide

Cat. No.: B1467798
CAS No.: 1782761-07-2
M. Wt: 239.7 g/mol
InChI Key: YSDMSSLIOHNOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-chlorophenyl)-N-methoxy-N-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-14(16-2)12(15)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDMSSLIOHNOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1C2=CC=CC=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (8 g, 60% oil dispersion) was added to a suspension of trimethylsulfoxonium iodide (44 g) in DMF (150 mL) at 0° C. The resulting mixture was allowed to warm to room temperature and stirred for 0.5 h. A solution of 3-(2-chloro-phenyl)-N-methoxy-N-methyl-acrylamide (22 g) was added to the above reaction mixture at 0° C., and the resulting reaction was allowed to warm to room temperature and stirred for 2 h. The reaction was quenched with water and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over MgSO4, and concentrated in vacuo to give a residue. The residue was purified by flash chromatography over silica gel (elution with 50% hexanes in ethyl acetate) to give the title compound (17 g) as an oil.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
3-(2-chloro-phenyl)-N-methoxy-N-methyl-acrylamide
Quantity
22 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
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2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
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2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
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2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
Reactant of Route 5
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2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
Reactant of Route 6
Reactant of Route 6
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide

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